Des-AA1,2,5-[D-Nal8,IAmp9]SRIF
Description
Des-AA1,2,5-[D-Nal8,IAmp9]SRIF is a synthetic undecapeptide analog of somatostatin (SRIF), a neuropeptide that regulates endocrine and exocrine functions via five G protein-coupled receptors (sst1–sst5). This compound is derived from the parent scaffold des-AA1,2,5-SRIF, which lacks amino acids 1, 2, and 5 of native SRIF. Key modifications include:
- D-Nal8: Substitution of the native L-Trp8 with D-2-naphthylalanine (D-Nal), enhancing aromatic interactions and receptor selectivity.
- IAmp9: Replacement of Lys9 with 4-(N-isopropyl)-aminomethylphenylalanine (IAmp), a bulky aromatic residue critical for sst1 selectivity .
These substitutions optimize binding to sst1 while minimizing interactions with other receptors, making it a valuable tool for studying sst1-specific pathways in diseases such as neuroendocrine tumors and metabolic disorders .
Properties
Molecular Formula |
C76H97N13O15S2 |
|---|---|
Molecular Weight |
1496.8 g/mol |
IUPAC Name |
(4R,7S,10R,13S,16R,19S,22S,25S,28R,31R,34S)-34-amino-31-(4-aminobutyl)-13,25,28-tribenzyl-10,16-bis[(1R)-1-hydroxyethyl]-7-(hydroxymethyl)-22-(naphthalen-2-ylmethyl)-6,9,12,15,18,21,24,27,30,33-decaoxo-19-[[4-[(propan-2-ylamino)methyl]phenyl]methyl]-1,2-dithia-5,8,11,14,17,20,23,26,29,32-decazacyclopentatriacontane-4-carboxylic acid |
InChI |
InChI=1S/C76H97N13O15S2/c1-44(2)79-40-51-29-27-50(28-30-51)38-59-71(98)88-64(45(3)91)74(101)85-60(37-49-22-12-7-13-23-49)72(99)89-65(46(4)92)75(102)86-62(41-90)73(100)87-63(76(103)104)43-106-105-42-55(78)66(93)80-56(26-16-17-33-77)67(94)81-57(35-47-18-8-5-9-19-47)68(95)82-58(36-48-20-10-6-11-21-48)69(96)84-61(70(97)83-59)39-52-31-32-53-24-14-15-25-54(53)34-52/h5-15,18-25,27-32,34,44-46,55-65,79,90-92H,16-17,26,33,35-43,77-78H2,1-4H3,(H,80,93)(H,81,94)(H,82,95)(H,83,97)(H,84,96)(H,85,101)(H,86,102)(H,87,100)(H,88,98)(H,89,99)(H,103,104)/t45-,46-,55-,56-,57-,58+,59+,60+,61+,62+,63+,64-,65-/m1/s1 |
InChI Key |
VQFBJGSUDSOXIC-MKQNODHSSA-N |
Isomeric SMILES |
C[C@H]([C@@H]1C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)CNC(C)C)CC3=CC4=CC=CC=C4C=C3)CC5=CC=CC=C5)CC6=CC=CC=C6)CCCCN)N)C(=O)O)CO)[C@@H](C)O)CC7=CC=CC=C7)O |
Canonical SMILES |
CC(C)NCC1=CC=C(C=C1)CC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC3=CC4=CC=CC=C4C=C3)CC5=CC=CC=C5)CC6=CC=CC=C6)CCCCN)N)C(=O)O)CO)C(C)O)CC7=CC=CC=C7)C(C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Des-AA1,2,5-[D-Nal8,IAmp9]SRIF involves solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process includes the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. Key steps include:
Coupling Reactions: Using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation.
Deprotection: Removing protecting groups from amino acids using trifluoroacetic acid (TFA).
Cleavage: Releasing the peptide from the resin using a cleavage cocktail containing TFA, water, and scavengers.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale, with optimizations for yield and purity. Automated peptide synthesizers and high-performance liquid chromatography (HPLC) are employed to ensure consistency and quality .
Chemical Reactions Analysis
Types of Reactions: Des-AA1,2,5-[D-Nal8,IAmp9]SRIF can undergo various chemical reactions, including:
Oxidation: Involving the oxidation of sulfur-containing amino acids like cysteine.
Reduction: Reduction of disulfide bonds to thiol groups.
Substitution: Amino acid substitutions to modify the peptide’s properties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Using specific amino acid derivatives during SPPS.
Major Products: The major products formed from these reactions include modified peptides with altered biological activity and stability .
Scientific Research Applications
Des-AA1,2,5-[D-Nal8,IAmp9]SRIF has a wide range of scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Investigated for its role in regulating cellular processes and receptor interactions.
Medicine: Explored for potential therapeutic applications in treating endocrine disorders, cancer, and neurological conditions.
Industry: Utilized in the development of diagnostic tools and therapeutic agents.
Mechanism of Action
Des-AA1,2,5-[D-Nal8,IAmp9]SRIF exerts its effects by binding to somatostatin receptors, particularly somatostatin receptor type 2 (SSTR2). This binding inhibits the release of various hormones and neurotransmitters, modulating cellular signaling pathways. The compound’s enhanced stability and selectivity result from specific amino acid substitutions that improve receptor affinity and resistance to enzymatic degradation .
Comparison with Similar Compounds
Receptor Selectivity
Des-AA1,2,5-[D-Nal8,IAmp9]SRIF exhibits distinct receptor affinity profiles compared to other SRIF analogs (Table 1):
Key Findings :
- The D-Nal8 substitution in this compound improves sst1 selectivity over CH-275 (D-Trp8), likely due to stronger aromatic stacking with sst1’s hydrophobic pocket .
- In contrast, octreotide (a cyclic octapeptide) binds preferentially to sst2/3/5, highlighting the role of scaffold size (undecapeptide vs. octapeptide) in receptor specificity .
Structural and Conformational Features
- Backbone Flexibility : NMR studies show that this compound adopts a hairpin-like structure similar to octreotide but with greater rigidity due to D-Nal6. This rigidity reduces promiscuous binding to sst2/3/5, unlike flexible analogs like [D-Trp8]-SRIF, which bind all receptors .
- IAmp9 Role : The IAmp9 residue stabilizes sst1 interactions via hydrophobic and hydrogen-bonding networks. In contrast, substituting IAmp9 into octapeptide scaffolds (e.g., ODT-8) abolishes binding due to steric clashes, underscoring the importance of the undecapeptide framework .
Pharmacological and Functional Profiles
- Metabolic Stability : this compound shows improved resistance to proteolysis compared to CH-275, attributed to D-Nal8’s resistance to enzymatic cleavage .
- Therapeutic Potential: Unlike pan-receptor agonists (e.g., SOM230), this compound’s sst1 selectivity makes it ideal for targeting sst1-overexpressing tumors without off-target effects on insulin or glucagon secretion .
- Radio-Iodinatable Derivatives: Analogues like [125I-Tyr11]-Des-AA1,2,5-[D-Nal8,IAmp9]SRIF enable in vivo imaging of sst1-positive tissues, a feature absent in non-iodinatable analogs like BIM-23052 .
Limitations and Challenges
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
